molecular formula C21H22Br4N2 B12566153 Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane CAS No. 182170-73-6

Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane

Cat. No.: B12566153
CAS No.: 182170-73-6
M. Wt: 622.0 g/mol
InChI Key: XIUOJSITQQEKNC-UHFFFAOYSA-N
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Description

Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane is an organic compound known for its unique structure and reactivity It is a diazo compound, characterized by the presence of a diazo group (-N=N-) attached to a phenyl ring substituted with bromine and tert-butyl groups

Preparation Methods

The synthesis of Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane typically involves the reaction of 2,6-dibromo-4-tert-butylphenylhydrazine with a suitable diazotizing agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired diazo compound. Common diazotizing agents include nitrous acid or its derivatives, which facilitate the conversion of the hydrazine to the diazo compound. The reaction is typically conducted in an inert atmosphere to prevent the decomposition of the diazo compound .

Chemical Reactions Analysis

Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and targets depend on the reaction conditions and the presence of other reactants .

Comparison with Similar Compounds

Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane can be compared with other diazo compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

182170-73-6

Molecular Formula

C21H22Br4N2

Molecular Weight

622.0 g/mol

IUPAC Name

1,3-dibromo-5-tert-butyl-2-[diazo-(2,6-dibromo-4-tert-butylphenyl)methyl]benzene

InChI

InChI=1S/C21H22Br4N2/c1-20(2,3)11-7-13(22)17(14(23)8-11)19(27-26)18-15(24)9-12(10-16(18)25)21(4,5)6/h7-10H,1-6H3

InChI Key

XIUOJSITQQEKNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)C(=[N+]=[N-])C2=C(C=C(C=C2Br)C(C)(C)C)Br)Br

Origin of Product

United States

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